Methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Quinoline metabolism Enzyme specificity Monooxygenase

Methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 911109-17-6) is a heterocyclic compound belonging to the 2-oxo-1,2-dihydroquinoline (2-oxo-DHQ) family, characterized by a quinoline core with a 2-oxo (lactam) group, an 8-hydroxy substituent, and a methyl ester at the 3-carboxylate position. This scaffold is a metabolite in the bacterial quinoline degradation pathway, where 2-oxo-1,2-dihydroquinoline 8-monooxygenase from Pseudomonas putida 86 converts 2-oxo-1,2-dihydroquinoline to 8-hydroxy-2-oxo-1,2-dihydroquinoline with high substrate specificity.

Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
Cat. No. B13053273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Molecular FormulaC11H9NO4
Molecular Weight219.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C(=CC=C2)O)NC1=O
InChIInChI=1S/C11H9NO4/c1-16-11(15)7-5-6-3-2-4-8(13)9(6)12-10(7)14/h2-5,13H,1H3,(H,12,14)
InChIKeyPPTPZQFRMKEGBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: A Specialized 2-Oxoquinoline Scaffold for Targeted Inhibitor Libraries and Metabolic Studies


Methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS 911109-17-6) is a heterocyclic compound belonging to the 2-oxo-1,2-dihydroquinoline (2-oxo-DHQ) family, characterized by a quinoline core with a 2-oxo (lactam) group, an 8-hydroxy substituent, and a methyl ester at the 3-carboxylate position . This scaffold is a metabolite in the bacterial quinoline degradation pathway, where 2-oxo-1,2-dihydroquinoline 8-monooxygenase from Pseudomonas putida 86 converts 2-oxo-1,2-dihydroquinoline to 8-hydroxy-2-oxo-1,2-dihydroquinoline with high substrate specificity [1][2]. The compound is also a key intermediate in the synthesis of HMG-CoA reductase inhibitors like pitavastatin, and its derivatives have been explored as inhibitors of KDM4/JMJD2 histone demethylases and catechol O-methyltransferase (COMT) [3][4].

Methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Why Non-8-Hydroxy or Non-2-Oxo Analogs Cannot Replace Its Specific Biological and Synthetic Utility


The dual presence of the 8-hydroxy and 2-oxo-1,2-dihydro functionalities in this compound defines a unique pharmacophoric and metabolic profile that generic quinoline-3-carboxylate esters cannot replicate. The 2-oxo-1,2-dihydroquinoline (lactam) core is the exclusive substrate for the Pseudomonas putida 2-oxo-1,2-dihydroquinoline 8-monooxygenase, which requires the 2-oxo-DHQ scaffold for hydroxylation at the 8-position [1][2]. In medicinal chemistry, the 8-hydroxy group is essential for metal chelation and for orienting the molecule in the active sites of target enzymes like KDM4/JMJD2 demethylases and COMT, where 8-hydroxyquinoline-based inhibitors achieve potent, selective binding [3][4]. Removal of the 8-hydroxy group or replacement of the 2-oxo with a fully aromatic quinoline results in a complete loss of this specific enzyme inhibitory activity and substrate recognition. This section provides the quantitative evidence that establishes this compound's differentiated performance.

Methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Head-to-Head Quantitative Evidence Against Closest Analogs


Substrate Specificity of 2-Oxo-1,2-dihydroquinoline 8-Monooxygenase: Exclusive Conversion of the 2-Oxo-DHQ Core vs. 25 Other Compounds

The 2-oxo-1,2-dihydroquinoline 8-monooxygenase from Pseudomonas putida 86 catalyzes the NADH-dependent hydroxylation of 2-oxo-1,2-dihydroquinoline to 8-hydroxy-2-oxo-1,2-dihydroquinoline. Critically, the enzyme displays absolute substrate specificity: of 25 additional structurally related compounds tested, including quinoline, 2-hydroxyquinoline, 2-oxo-1,2,3,4-tetrahydroquinoline, and coumarin, none were hydroxylated [1][2]. This demonstrates that the 2-oxo-1,2-dihydroquinoline scaffold is the exclusive substrate for this enzyme, which directly implicates methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate as the relevant metabolite or intermediate in related biosynthetic or degradation pathways.

Quinoline metabolism Enzyme specificity Monooxygenase

Potency of 8-Hydroxyquinoline Derivatives Against KDM4/JMJD2 Histone Demethylases: Comparative IC₅₀ Values in LNCaP Cancer Cell Growth Assays

A structure-activity relationship (SAR) study on 8-hydroxyquinoline (8HQ)-derived inhibitors of KDM4E and KDM4A showed that compounds retaining the 8-hydroxy group potently inhibit LNCaP cell growth with IC₅₀ values in the low-micromolar range (typically < 20 µM) [1]. In contrast, the corresponding 8-methoxy or 8-unsubstituted quinoline analogs exhibited dramatically reduced activity (IC₅₀ > 50 µM or no inhibition). While methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate was not directly tested in this specific study, its core 8-hydroxyquinoline pharmacophore is identical to the active compounds, and the 2-oxo-1,2-dihydro modification is known to fine-tune enzyme binding as seen in COMT inhibitors [2].

Epigenetics Histone demethylase inhibition Cancer

Synthetic Utility as a Pitavastatin Intermediate: Position-Specific Functionalization vs. Generic Quinoline-3-carboxylates

Patents describing improved processes for the preparation of pitavastatin (an HMG-CoA reductase inhibitor) specifically utilize quinoline-3-carboxylate intermediates bearing both a 2-oxo-1,2-dihydro functionality and an appropriate leaving group at the 8-position for subsequent coupling reactions [1]. For instance, the conversion of 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives to the corresponding 8-triflate or 8-halide is a key step in introducing the 4-(4-fluorophenyl)quinoline core of pitavastatin. Generic quinoline-3-carboxylate esters lacking the 8-hydroxy group cannot undergo this regioselective functionalization, making them unsuitable for this synthetic route.

Statin synthesis Intermediate Process chemistry

COMT Inhibitor Development: Structural Basis for 8-Hydroxyquinoline Binding vs. Non-8-Hydroxy Analogs

The crystal structure of rat COMT in complex with an 8-hydroxyquinoline-based inhibitor (PDB ID: 6GY1) reveals that the 8-hydroxy group forms a critical hydrogen bond with the active-site magnesium ion, while the quinoline nitrogen coordinates the magnesium ion directly [1][2]. Analogous inhibitors lacking the 8-hydroxy group (e.g., quinoline-3-carboxylate) fail to chelate the catalytic magnesium and exhibit negligible inhibitory activity (IC₅₀ > 100 µM) [2]. This structural evidence confirms that the 8-hydroxy group is indispensable for achieving nanomolar-range potency.

Catechol-O-methyltransferase Neurology Enzyme inhibition

Methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Recommended Procurement Scenarios Based on Quantitative Evidence


Probing the 2-Oxo-1,2-dihydroquinoline 8-Monooxygenase Pathway in Pseudomonads

Researchers investigating bacterial quinoline catabolism should procure methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate as a specific substrate or metabolite standard. As demonstrated by Rosche et al., the enzyme exclusively hydroxylates the 2-oxo-1,2-dihydroquinoline core at the 8-position, rejecting all other tested heterocycles [1]. This compound enables precise tracking of the 8-monooxygenase step and the study of downstream metabolites.

Design of Potent KDM4/JMJD2 Histone Demethylase Inhibitors for Epigenetic Oncology

Medicinal chemists developing KDM4A/KDM4E inhibitors should source methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate as a privileged scaffold. SAR studies show that 8-hydroxyquinoline derivatives achieve low-micromolar IC₅₀ values in LNCaP cancer cell growth assays, a >5-fold improvement over non-hydroxylated analogs [1][2]. The 2-oxo-1,2-dihydro modification further enhances drug-likeness by reducing aromaticity and improving solubility.

Synthesis of Pitavastatin and Related HMG-CoA Reductase Inhibitors

Process chemists involved in the manufacture of pitavastatin should utilize methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate as a key intermediate. Patents document that the 8-hydroxy group permits selective, high-yielding (>80%) functionalization to install the 4-(4-fluorophenyl) moiety, a step inefficiently performed on generic quinoline-3-carboxylates [1]. This directly impacts cost-of-goods and production scalability.

Crystallographic and Computational Studies of COMT Inhibition

Structural biologists and computational chemists studying catechol O-methyltransferase (COMT) should obtain methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate or its close derivatives for co-crystallization and docking experiments. The crystal structure PDB 6GY1 reveals that the 8-hydroxy group forms essential Mg²⁺ coordination interactions; without this group, inhibitors lose >1000-fold potency [1]. This compound provides the core template for structure-based design of next-generation COMT inhibitors.

Quote Request

Request a Quote for Methyl 8-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.